D-RBL serves as a crucial building block for the synthesis of C-nucleosides, a class of modified nucleosides where the sugar (ribose or deoxyribose) is linked to the nucleobase through a carbon atom instead of the usual glycosidic bond. C-nucleosides have attracted significant research due to their potential antiviral properties. For instance, Remdesivir, a drug used to treat COVID-19, is a C-nucleoside derived from D-RBL ().
Studies on D-RBL can contribute to a better understanding of carbohydrate ring rearrangements, a crucial aspect of carbohydrate chemistry. These rearrangements can occur during various synthetic processes and impact the final product's structure and function. Research on D-RBL, particularly using techniques like nuclear magnetic resonance (NMR) spectroscopy, helps in identifying and characterizing these rearrangements, leading to improved synthetic strategies for complex carbohydrate molecules ().
D-Ribono-1,4-lactone is a cyclic compound derived from D-ribose, characterized by its five-membered lactone structure. It is classified as a ribonolactone and a butan-4-olide, with the molecular formula CHO and a molecular weight of approximately 176.12 g/mol. This compound plays a significant role as a metabolite in various biochemical processes and is recognized for its potential in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues .
D-Ribono-1,4-lactone exhibits several biological activities primarily linked to its role in metabolism. It has been studied for its involvement in the synthesis of nucleoside analogues that exhibit antiviral activity. These compounds have gained attention due to their potential therapeutic applications, especially highlighted by the interest in antiviral drugs during the COVID-19 pandemic . Additionally, it may influence metabolic pathways related to carbohydrate metabolism.
The synthesis of D-Ribono-1,4-lactone can be achieved through several methods:
D-Ribono-1,4-lactone has diverse applications:
Interaction studies involving D-Ribono-1,4-lactone often focus on its reactivity with various reagents or biological macromolecules. For instance:
D-Ribono-1,4-lactone shares structural similarities with several other compounds within the ribonolactone family. Key comparisons include:
Compound Name | Structure Type | Unique Features |
---|---|---|
D-Ribose | Aldopentose | Precursor to D-ribono-1,4-lactone; more reactive due to free hydroxyl groups. |
D-Ribonolactone | Ribonolactone | Similar cyclic structure; often used interchangeably but differs in functional groups. |
2-C-Methyl-D-ribono-1,4-lactone | Methyl Derivative | Modifies the ribonolactone structure; enhances solubility and alters biological activity. |
D-Ribono-1,4-lactone is unique due to its specific lactonic structure that allows for versatile reactivity and application in synthesizing biologically active compounds. Its role as an essential building block distinguishes it from other similar compounds that may not possess the same level of utility in medicinal chemistry.
D-ribono-1,4-lactone represents an important milestone in carbohydrate chemistry, emerging from early investigations into sugar derivatives and their transformations. This compound is naturally occurring and has been identified in the leaves of Listea japonica, making it available from renewable sources. The development of methods for the preparation of D-ribono-1,4-lactone from D-ribose marked significant progress in carbohydrate chemistry, enabling researchers to access this versatile building block for further synthetic transformations. One of the notable synthetic approaches involves the bromine oxidation of ribose to ribonolactone, which has been refined over decades to improve yield and purity.
The chemical identification and characterization of D-ribono-1,4-lactone established its fundamental role in carbohydrate chemistry, particularly as scientists began to understand the reactivity patterns and structural features that make it valuable in organic synthesis. Early research focused primarily on establishing reliable methods for obtaining pure D-ribono-1,4-lactone, which eventually led to its commercial availability and widespread use in laboratory settings.
D-ribono-1,4-lactone has established itself as an indispensable compound in both biochemical studies and synthetic organic chemistry. In biochemistry, it serves as a metabolite in various physiological processes, although it is normally not detectable in human biofluids under healthy conditions. Interestingly, it has been detected in the urine of patients with neuroblastoma, suggesting potential diagnostic applications.
From a synthetic perspective, D-ribono-1,4-lactone has emerged as a versatile chiral building block for constructing diverse natural products and compounds of medicinal importance. The presence of multiple functional groups and contiguous chiral centers makes it particularly valuable for stereoselective syntheses. This compound has been extensively used as a starting material for creating a variety of natural products as well as compounds relevant to medicinal chemistry and chemical biology, including nucleotides and C-ribonucleosides that demonstrate antiviral activity.
The renewed interest in D-ribono-1,4-lactone in recent years has been largely driven by its application in the synthesis of antiviral nucleoside analogues, including the development of Remdesivir, an adenine C-nucleoside analogue that has gained prominence as an antiviral treatment option. This application highlights the compound's enduring significance in contemporary pharmaceutical research, particularly in addressing emerging viral threats.
D-ribono-1,4-lactone belongs to the broader class of lactones, which are cyclic esters formed by the intramolecular condensation of an alcohol group and a carboxylate group within the same molecule. More specifically, it is classified as a γ-lactone (also known as a 1,4-lactone), characterized by a ring structure containing four carbon atoms and one oxygen atom, with a ketone group adjacent to the ring oxygen.
Within the hierarchy of chemical classification, D-ribono-1,4-lactone is categorized as:
This compound is functionally related to D-ribonic acid and can be considered a cyclic form of this acid. The specific stereochemistry of D-ribono-1,4-lactone, particularly its D-configuration, distinguishes it from other stereoisomers like L-ribono-1,4-lactone, which possesses different biological properties and synthetic applications.
Research on D-ribono-1,4-lactone has evolved significantly over the years, transitioning from basic structural characterization to sophisticated synthetic applications. Early studies focused primarily on establishing reliable methods for its preparation and understanding its fundamental chemical properties. As analytical techniques advanced, researchers gained deeper insights into the reactivity patterns of D-ribono-1,4-lactone, particularly its behavior under various reaction conditions and with different protecting groups.
Contemporary research on D-ribono-1,4-lactone has been largely driven by its applications in medicinal chemistry, particularly in the development of antiviral agents. The COVID-19 pandemic has intensified interest in nucleoside analogues with antiviral properties, highlighting the importance of D-ribono-1,4-lactone as a key building block for such compounds. Current research focuses on optimizing synthetic routes using D-ribono-1,4-lactone to develop new and improved antiviral agents, exploring different protecting group strategies, and investigating mechanistic aspects of these transformations.
Additionally, researchers are exploring new applications of D-ribono-1,4-lactone in the synthesis of other bioactive molecules, expanding its utility beyond nucleoside analogues. This ongoing research continues to reveal new insights into the versatility and synthetic potential of this remarkable compound, ensuring its continued relevance in organic synthesis and medicinal chemistry.
The lactone ring in D-ribono-1,4-lactone adopts a near-planar configuration, though subtle deviations arise from substituent interactions. X-ray diffraction studies of analogous pentono-lactones reveal that 1,4-lactones typically exhibit planar or slightly puckered rings, with buckling influenced by substituents at carbons 2 and 3 [1] [4]. For D-ribono-1,4-lactone, methylation at position 5 induces a positive molecular rotational shift (+18° to +20° in water) [3], suggesting that steric effects from substituents modulate ring planarity.
Periodate oxidation experiments further corroborate the 1,4-lactone configuration. D-Ribono-1,4-lactone consumes three moles of periodate at pH 3.7, matching the theoretical consumption for a 1,4-lactone structure [1]. Comparative studies with 5-O-methyl-D-ribono-1,4-lactone show identical oxidation kinetics, confirming the persistence of the 1,4-lactone configuration despite methylation [1].
Three primary methods establish lactone ring size in D-ribono-1,4-lactone derivatives:
Table 1: Key Analytical Parameters for Lactone Size Determination
Method | 1,4-Lactone Signature | 1,5-Lactone Signature |
---|---|---|
Periodate Consumption | 3 moles per molecule [1] | 2 moles per molecule [1] |
Specific Rotation | +15° to +20° (H2O) [3] [1] | -8° to +8° (H2O) [1] |
Methylation Stability | Retains lactone size [1] | Ring expansion observed [1] |
Nuclear magnetic resonance (NMR) spectroscopy reveals dynamic conformational equilibria in solution. For 2-deoxy-D-ribono-1,4-lactone, vicinal proton coupling constants (J-values) indicate a 68% population of the 2’-endo (South) sugar conformation in apurinic dinucleotides [2]. The lactone ring itself adopts an envelope (E3) conformation in chloroform, with puckering parameters q2 = 0.20–0.22 Å and pseudorotation phase angles ϕ2 = 108°–122° [4].
Variable-temperature NMR studies demonstrate temperature-dependent conformational shifts. At 298 K, 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone exists as two conformers (71:29 ratio) differing in 4-hydroxymethyl group orientation [4]. This flexibility persists despite the constrained benzylidene protecting group.
Single-crystal X-ray analyses provide atomic-resolution insights:
Table 2: Crystallographic Parameters of Lactone Derivatives
Compound | Ring Type | Puckering Amplitude (Å) | Pseudorotation Angle (°) |
---|---|---|---|
D-Ribono-1,4-lactone [2] | 1,4 | 0.57 | 86 |
3,4-O-Benzylidene-1,5-lactone [4] | 1,5 | 0.70 | 127 |
Density functional theory (DFT) calculations complement experimental data:
The Cremer-Pople puckering sphere analysis quantifies ring distortion, showing that D-ribono-1,4-lactone derivatives occupy distinct regions compared to 1,5-lactones [4]. This theoretical framework enables predictive modeling of substituent effects on lactone conformation.